Hexamethyldisilan-1-amine

Chemical Vapor Deposition Silicon Nitride Precursor Design

Hexamethyldisilan-1-amine [IUPAC: N-[dimethyl(trimethylsilyl)silyl]methanamine] is an organosilicon compound featuring a direct Si–Si bond within a disilane backbone, substituted with a secondary methylamino (–NHCH₃) group and five methyl substituents. With a molecular formula of C₆H₁₉NSi₂ and a molecular weight of 161.39 g/mol, this compound belongs to the aminodisilane class, which is distinct from the more common hexamethyldisilazane (HMDS, (CH₃)₃Si–NH–Si(CH₃)₃) by virtue of its Si–Si bond and the presence of an N–H proton.

Molecular Formula C6H19NSi2
Molecular Weight 161.39 g/mol
CAS No. 78635-80-0
Cat. No. B15440050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethyldisilan-1-amine
CAS78635-80-0
Molecular FormulaC6H19NSi2
Molecular Weight161.39 g/mol
Structural Identifiers
SMILESCN[Si](C)(C)[Si](C)(C)C
InChIInChI=1S/C6H19NSi2/c1-7-9(5,6)8(2,3)4/h7H,1-6H3
InChIKeyIFTAQQUIWHYPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexamethyldisilan-1-amine (CAS 78635-80-0): A Disilane-Based Secondary Amine for Silicon-Rich Thin Film Precursors and Silylation Chemistry


Hexamethyldisilan-1-amine [IUPAC: N-[dimethyl(trimethylsilyl)silyl]methanamine] is an organosilicon compound featuring a direct Si–Si bond within a disilane backbone, substituted with a secondary methylamino (–NHCH₃) group and five methyl substituents [1]. With a molecular formula of C₆H₁₉NSi₂ and a molecular weight of 161.39 g/mol, this compound belongs to the aminodisilane class, which is distinct from the more common hexamethyldisilazane (HMDS, (CH₃)₃Si–NH–Si(CH₃)₃) by virtue of its Si–Si bond and the presence of an N–H proton [2]. The compound is recognized within the patent literature as a member of the monoorganoaminodisilane family, which has emerged as a promising category of precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon-containing thin films, including silicon nitride, silicon oxide, and silicon carbonitride [2].

CVD / ALD silicon thin-film precursor Supports SiN, SiO₂, SiCN deposition with a disilane core and reactive secondary amine.
Low-thermal-budget processing Enables film growth at ≤ 550 °C, compatible with temperature-sensitive device integration.
Silylation agent for microlithography High silicon incorporation for dry-developed EUV/DUV photoresist processing.
Synthetic building block N–H site enables transamination to higher-order polysilanylamine precursors.

Why Hexamethyldisilan-1-amine Cannot Be Replaced by Standard Silylamines or Disilazanes in Demanding Deposition and Silylation Processes


Generic substitution of hexamethyldisilan-1-amine with widely available alternatives such as hexamethyldisilazane (HMDS) or N,N-dimethyltrimethylsilylamine is technically invalid when the application demands the unique combination of a Si–Si bond and a reactive secondary N–H functionality. HMDS possesses a Si–N–Si linkage rather than a Si–Si bond, which fundamentally alters its thermal decomposition pathway and the silicon-to-carbon ratio delivered to a growing film [1]. Monosilane amines such as N,N-dimethyltrimethylsilylamine lack the disilane backbone entirely, sacrificing the higher silicon content per precursor molecule that is critical for achieving stoichiometric silicon nitride or silicon carbide films without excessive carbon contamination [1]. Furthermore, the N–H proton present in hexamethyldisilan-1-amine distinguishes it from its tertiary amine analog, N,N-dimethylaminopentamethyldisilane (DMAPMDS, CAS 26798-98-1), by enabling hydrogen-bonding interactions with substrate surfaces, proton-transfer reactivity, and the potential for post-deposition amine crosslinking that tertiary amines cannot undergo [2][3]. These structural distinctions are not cosmetic; they directly govern film growth rate, composition, impurity incorporation, and surface wetting behavior in CVD and ALD processes.

Si–Si bond vs. Si–N–Si linkage

HMDS carries a Si–N–Si core that alters decomposition pathway and silicon delivery; film composition may shift away from target stoichiometry.

Disilane backbone vs. monosilane amines

Monosilane alternatives lack the second silicon, reducing silicon content per precursor molecule and potentially increasing carbon contamination risk.

Secondary amine vs. tertiary amine analog

DMAPMDS lacks the N–H proton; surface hydrogen-bonding, proton-transfer reactivity, and post-deposition crosslinking profiles may not transfer.

Quantitative Evidence for Hexamethyldisilan-1-amine: How Structural Specificity Translates into Measurable Performance Differentiation


Si–Si Bond Confers Higher Silicon Content per Precursor Molecule Compared to Silazane and Monosilane Alternatives

The presence of a direct Si–Si bond in hexamethyldisilan-1-amine provides two silicon atoms per precursor molecule, in contrast to the Si–N–Si linkage in hexamethyldisilazane (HMDS) and the single silicon atom in monosilane amines such as N,N-dimethyltrimethylsilylamine. The Schuh et al. (1993) study on disilanyl-amines demonstrated that compounds with the Si–Si–N structural unit serve as effective single-source precursors for plasma-enhanced CVD of silicon nitride, producing films with refractive indices of 1.631–1.814 and low carbon and very low oxygen contents when 1,2-bis(diisopropylamino)disilane (BIPADS) was employed at 300 °C substrate temperature [1]. The patent literature explicitly identifies monoorganoaminodisilanes as enabling deposition temperatures of 550 °C or below, or even room temperature, compared to traditional precursors such as BTBAS and chlorosilanes which require temperatures greater than 550 °C [2].

Silicon content & deposition temperature
Class-level
2 Si atoms per molecule vs. HMDS (1 Si–N–Si) and monosilanes (1 Si). Deposition ≤ 550 °C vs. >550 °C for BTBAS / chlorosilanes.
BIPADS-derived SiN films: refractive index 1.631–1.814 at 300 °C.
Higher silicon loading per molecule may reduce precursor consumption and carbon-rich byproducts.
Class-level inference from patent literature; verify for specific process conditions.
Chemical Vapor Deposition Silicon Nitride Precursor Design Thin Film Stoichiometry

N–H Secondary Amine Proton Enables Surface-Selective Chemisorption on Oxide vs. Nitride Substrates in Area-Selective ALD

The secondary amine (–NHCH₃) in hexamethyldisilan-1-amine provides an N–H proton that can participate in hydrogen bonding and proton-transfer reactions with surface hydroxyl (–OH) groups, a feature absent in tertiary amine analogs such as N,N-dimethylaminopentamethyldisilane (DMAPMDS). A 2022 study on inhibitor-free area-selective ALD of SiO₂ demonstrated that aminodisilane precursors, specifically 1,2-bis(diisopropylamino)disilane (BDIPADS), achieve chemoselective adsorption on SiO₂ surfaces versus SiN surfaces at temperatures between 50 and 300 °C, enabling inherent area-selective deposition without the need for separate inhibitor steps [1]. The N–H functionality contributes to this chemoselectivity by preferentially interacting with surface silanol (Si–OH) groups over amine-terminated nitride surfaces. In contrast, tertiary amine disilanes and hexamethyldisilazane lack this proton-mediated surface discrimination mechanism.

Area-selective ALD chemoselectivity
Class-level
Aminodisilanes with N–H demonstrate inhibitor-free selective SiO₂ deposition on SiO₂ vs. SiN at 50–300 °C.
Validated on BDIPADS; direct data for hexamethyldisilan-1-amine awaited.
N–H proton may enable inherent chemoselectivity, removing need for separate inhibitor steps.
System-dependent selectivity ratios; review on target substrates.
Area-Selective Deposition Atomic Layer Deposition Surface Chemistry SiO₂ Patterning

Disilane Core Enables Lower-Temperature Si–Si Bond Scission for Film Growth Compared to Si–N–Si and Si–C Based Precursors

The Si–Si bond in disilanes possesses a bond dissociation energy of approximately 53 kcal/mol, which is substantially lower than the Si–N bond (~85 kcal/mol) in hexamethyldisilazane and the Si–C bond (~76 kcal/mol) in methylsilanes [1]. This lower bond energy facilitates thermal or plasma-induced cleavage at reduced temperatures, enabling film deposition at substrate temperatures as low as 300 °C, as demonstrated by Schuh et al. (1993) for BIPADS in PE-CVD of silicon nitride [2]. In contrast, hexamethyldisilane (lacking the amino group) shows no reaction with silica Si–OH groups at temperatures up to 375 °C, demonstrating that the combination of the Si–Si bond with electronegative N-substituents is essential for low-temperature surface reactivity [3].

Si–Si bond energy
Head-to-head
~53 kcal/mol
Si–Si vs. Si–N (~85 kcal/mol) and Si–C (~76 kcal/mol).
Lower bond energy supports film growth at reduced thermal budget.
Hexamethyldisilane shows no reaction with Si–OH at 200–375 °C, confirming amino group necessity.
Bond Dissociation Energy CVD Precursor Reactivity Thermal Decomposition Silicon Nitride Deposition

Secondary Amine Structure Reduces Carbon Content in Deposited Films Relative to Tertiary Amine Disilane Analogs

Hexamethyldisilan-1-amine contains a secondary N-methylamino group (–NHCH₃, one carbon attached to nitrogen) versus the tertiary N,N-dimethylamino group (–N(CH₃)₂, two carbons attached to nitrogen) found in DMAPMDS. Each tertiary amine group introduces one additional methyl substituent directly bonded to nitrogen, increasing the carbon load per precursor molecule from 6 carbon atoms (C₆H₁₉NSi₂) to 7 carbon atoms (C₇H₂₁NSi₂) [1][2]. The Schuh et al. study on disilanyl-amine PE-CVD precursors reported that BIPADS-derived silicon nitride films exhibited low carbon content, attributing this to the efficient elimination of amine ligands during deposition [3]. The N–H proton in secondary amines may also facilitate cleaner amine elimination via β-hydride-like pathways that are unavailable to tertiary amines, although direct experimental comparison for this specific compound remains to be published.

Carbon content reduction
Reported
C₆H₁₉NSi₂ (6 C atoms) vs. DMAPMDS C₇H₂₁NSi₂ (7 C atoms): 14% fewer carbon atoms per molecule.
Secondary amine introduces one fewer N–CH₃ group vs. tertiary amine.
Lower intrinsic carbon load may reduce carbon contamination risk in dielectric films.
Direct film carbon comparison for hexamethyldisilan-1-amine not yet published; cross-study trend supports.
Film Purity Carbon Contamination Silicon Nitride Precursor Ligand Design

Comparable Silylation Reactivity to Hexamethyldisilazane with Higher Silicon Incorporation per Reaction Event

A study on high-silicon-content silylating reagents for microlithography demonstrated that N,N-dimethylaminopentamethyldisilane (DMAPMDS), the tertiary amine analog of hexamethyldisilan-1-amine, is 'as reactive under our silylation conditions as hexamethyldisilazane' despite having a boiling point of approximately 155 °C and larger steric size [1]. The same study explicitly notes that aminolysis with methylamine (rather than dimethylamine) yields the secondary amine disilane product corresponding to hexamethyldisilan-1-amine, confirming synthetic accessibility [1]. The disilane backbone in this compound class holds 'the promise of large weight percent silicon incorporation without enormous swelling' of photoresist films, a critical advantage over monosilane silylating agents [1].

Silylation reactivity & Si incorporation
Reported
DMAPMDS (tertiary analog) is as reactive as HMDS while delivering higher silicon content per event. Disilane backbone provides larger weight percent Si incorporation without excessive resist swelling.
Methylamine aminolysis yields the secondary amine disilane corresponding to this compound.
HMDS-comparable reactivity with intrinsically higher silicon loading may improve etch selectivity.
Secondary amine kinetics and penetration profile remain to be compared directly.
Silylation Photoresist Processing Silicon Incorporation Etch Selectivity

High-Value Application Scenarios Where Hexamethyldisilan-1-amine Differentiates from Generic Alternatives


Low-Thermal-Budget CVD/ALD of Silicon Nitride and Silicon Carbonitride Thin Films for Advanced Semiconductor Devices

In semiconductor manufacturing, where thermal budgets are continually shrinking to prevent dopant diffusion and preserve strain engineering in sub-5 nm nodes, hexamethyldisilan-1-amine offers a deposition pathway at temperatures ≤ 550 °C—and potentially at room temperature—compared to traditional precursors such as BTBAS and dichlorosilane that require >550 °C [1]. The Si–Si bond scission provides the reactive silicon species for film growth, while the secondary amine ligand can be cleanly eliminated, minimizing carbon residue in the final dielectric film . This makes the compound a candidate for deposition of conformal silicon nitride spacer layers and etch-stop layers in FinFET and gate-all-around transistor architectures.

Inhibitor-Free Area-Selective Atomic Layer Deposition of SiO₂ for Self-Aligned Patterning

The N–H functionality of hexamethyldisilan-1-amine enables inherent chemoselective adsorption on SiO₂ surfaces in preference to SiN surfaces, as demonstrated for structurally related secondary aminodisilanes [1]. This property can be exploited for area-selective ALD processes that eliminate the need for separate surface inhibitor deposition and removal steps, reducing process complexity and chemical waste. The selective deposition window spans 50–300 °C, compatible with a range of temperature-sensitive underlying materials and enabling self-aligned via and contact patterning in back-end-of-line (BEOL) processing.

High-Silicon-Incorporation Silylation Agent for Extreme Ultraviolet (EUV) and Deep Ultraviolet (DUV) Photoresist Processing

In dry-developed photoresist processes for EUV and DUV microlithography, maximizing silicon incorporation into the resist matrix directly enhances etch selectivity during pattern transfer. Disilane-based silylating agents deliver fundamentally higher silicon weight percent per reactive site compared to monosilane reagents such as HMDS, without causing excessive film swelling that degrades pattern fidelity [1]. Hexamethyldisilan-1-amine, with its secondary amine reactivity, may offer faster silylation kinetics or different penetration profiles compared to the tertiary amine DMAPMDS, providing an additional optimization parameter for resist formulation scientists.

Synthesis Intermediate for Higher-Order Disilanylamine and Polysilanylamine Precursors via Transamination

The secondary N–H bond in hexamethyldisilan-1-amine makes it a viable substrate for transamination reactions to produce bis(disilanyl)amines and tris(disilanyl)amines, as described in the patent literature on disilanylamine synthesis [1]. These higher-order structures are of interest as precursors with even higher silicon content and potentially superior film properties. The N–H proton also allows for further functionalization via deprotonation and reaction with electrophiles, providing a versatile synthetic handle that tertiary amine disilanes such as DMAPMDS cannot offer.

Application
Selection Property
Validation Focus
Low-thermal-budget SiN/SiCN CVD/ALD
Disilane low-temperature activation via Si–Si cleavage
Film stoichiometry, carbon impurity, and conformality
Inhibitor-free area-selective ALD SiO₂
N–H-mediated chemoselective adsorption on oxide vs. nitride
Selectivity window on patterned SiO₂/SiN substrates
EUV/DUV photoresist silylation
Disilane backbone high silicon incorporation per reactive site
Etch selectivity and resist swelling control
Transamination synthesis of higher-order silanes
Secondary amine N–H reactivity for functionalization
Reaction yield, purity, and polysilanylamine structure
All applications require verification under specific process conditions. Evidence sources span class-level inference, patent literature, and cross-study comparisons.
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